![molecular formula C23H26FN5O4 B10835955 Pyrazolo[1,5-a]pyrimidine derivative 17](/img/structure/B10835955.png)
Pyrazolo[1,5-a]pyrimidine derivative 17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidine derivative 17 is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of fused heterocyclic compounds containing both pyrazole and pyrimidine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of aminopyrazoles with various electrophilic reagents. Common synthetic routes include:
Condensation with 1,3-diketones: This method involves the reaction of aminopyrazoles with 1,3-diketones under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Cyclization of enaminones: Enaminones can react with aminopyrazoles to form pyrazolo[1,5-a]pyrimidine derivatives through an intramolecular cyclization process.
Reactions with unsaturated nitriles or ketones: These reactions involve the addition of aminopyrazoles to unsaturated nitriles or ketones, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of pyrazolo[1,5-a]pyrimidine derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yields. Additionally, green chemistry principles are applied to minimize the use of hazardous reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
Pyrazolo[1,5-a]pyrimidine derivative 17 has a wide range of scientific research applications, including:
Medicinal Chemistry: These compounds are studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents
Biological Research: They are used as probes for studying biological processes and as inhibitors of specific enzymes and receptors.
Materials Science: Pyrazolo[1,5-a]pyrimidine derivatives are explored for their photophysical properties and potential use in organic light-emitting devices and sensors.
Mecanismo De Acción
The mechanism of action of pyrazolo[1,5-a]pyrimidine derivative 17 involves its interaction with specific molecular targets and pathways. These compounds can inhibit enzymes such as kinases and phosphodiesterases, leading to the modulation of cellular signaling pathways. The exact mechanism may vary depending on the specific derivative and its target .
Comparación Con Compuestos Similares
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine core.
Indiplon: Another sedative agent with a similar structure.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Uniqueness
Pyrazolo[1,5-a]pyrimidine derivative 17 is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C23H26FN5O4 |
|---|---|
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
N-cyclopropyl-5-[2-[3-(2,3-dihydroxypropoxy)-5-fluorophenyl]pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H26FN5O4/c24-15-8-14(9-18(10-15)33-13-17(31)12-30)20-2-1-6-28(20)21-5-7-29-22(27-21)19(11-25-29)23(32)26-16-3-4-16/h5,7-11,16-17,20,30-31H,1-4,6,12-13H2,(H,26,32) |
Clave InChI |
YDZSAJWQPHVDHL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C(=O)NC4CC4)C5=CC(=CC(=C5)F)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazolo[1,5-a]pyrimidine derivative 9](/img/structure/B10835883.png)
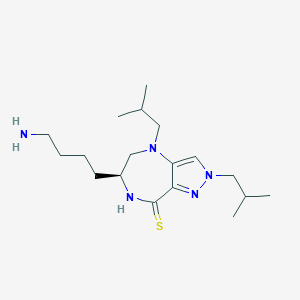
![3-(2-fluoro-4-iodoanilino)-N-(2-hydroxy-2-methylpropoxy)-2-methyl-1-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B10835888.png)

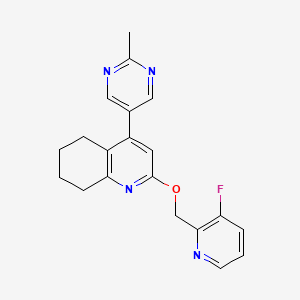
![N-(2-cyanoethyl)-2-[2-[4-cyano-2-[(2-fluoroacetyl)amino]phenyl]-7-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5-yl]-N-methylacetamide](/img/structure/B10835903.png)
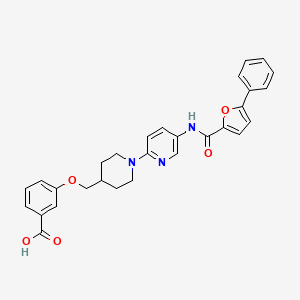
![2-Tert-butyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B10835918.png)
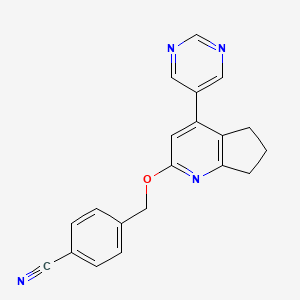
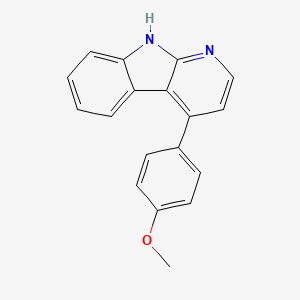
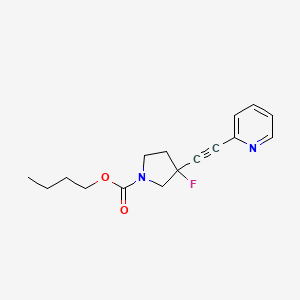
![Pyrazolo[1,5-a]pyrimidine derivative 21](/img/structure/B10835927.png)
![5-tert-Butyl-8-(2-chlorophenyl)-9-(4-chlorophenyl)pyrido[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B10835939.png)
![3-[5-[2-(2,5-Difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-1-morpholin-4-ylprop-2-en-1-one](/img/structure/B10835946.png)
